molecular formula C15H19N7O3S B2375172 3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide CAS No. 1170940-38-1

3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2375172
CAS No.: 1170940-38-1
M. Wt: 377.42
InChI Key: GJVGFQILYHIITQ-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a complex heterocyclic scaffold combining isoxazole, pyrimidine, and pyrazole moieties. The isoxazole-4-sulfonamide core is linked via an ethylamino spacer to a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine group.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S/c1-10-15(11(2)25-21-10)26(23,24)18-7-6-16-13-9-14(20-12(3)19-13)22-8-4-5-17-22/h4-5,8-9,18H,6-7H2,1-3H3,(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVGFQILYHIITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties and inhibition of various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Formula: C16H20N6O3S
Molecular Weight: 372.43 g/mol
IUPAC Name: this compound

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • VEGFR Inhibition: The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. This inhibition is significant for anticancer activity as it can prevent tumor growth by limiting blood supply .
  • Caspase Activation: It may activate the caspase cascade, leading to apoptosis in cancer cells .
  • Kinase Inhibition: Similar compounds have demonstrated inhibition of kinases such as Aurora A and Janus kinases (JAK), which are involved in cell proliferation and survival pathways .

Biological Activity and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Anticancer Activity

In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineCC50 (µM)Reference
3gHT2958.4
FluorouracilHT29381.2
CisplatinHT2947.2

These results indicate that certain derivatives are more potent than standard chemotherapeutics like fluorouracil.

Additional Biological Activities

Beyond anticancer properties, the compound's structural components suggest potential anti-inflammatory and antimicrobial activities, common in pyrazole derivatives:

  • Antimicrobial Activity: Pyrazole derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis .
  • Anti-inflammatory Properties: Some studies indicate that similar compounds can inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that compounds containing the pyrazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. A study showed that certain pyrazole derivatives had IC50 values lower than standard anti-inflammatory drugs such as diclofenac, indicating their potential as effective anti-inflammatory agents .

Anticancer Properties

The compound also shows promise in cancer treatment. Pyrazole-containing compounds have been explored for their ability to inhibit various kinases associated with cancer progression. For example, a series of pyrazole derivatives were tested against different cancer cell lines, with some exhibiting significant cytotoxic effects and potential for further development as anticancer therapies .

Antimicrobial Activity

Some studies have reported that isoxazole derivatives demonstrate antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which can be enhanced by the presence of other heterocyclic structures like pyrazole and pyrimidine . This suggests a dual-action mechanism where the compound can potentially serve as both an antimicrobial and anti-inflammatory agent.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey ReagentsPurpose
1CondensationHydrazineForm pyrazole derivative
2SubstitutionAlkyl halidesModify pyrimidine structure
3NucleophilicSulfonyl chlorideIntroduce sulfonamide group

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, a series of pyrazole derivatives were synthesized and tested for their COX inhibition capabilities. The results indicated that compounds similar to 3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide exhibited IC50 values significantly lower than traditional NSAIDs, suggesting a promising alternative for treatment .

Case Study 2: Anticancer Activity

A recent investigation evaluated the anticancer potential of various pyrazole derivatives against human cancer cell lines (e.g., HepG2, A549). The study found that certain derivatives had IC50 values comparable to established chemotherapeutic agents. This highlights the need for further development and clinical trials focusing on this compound's efficacy in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) serves as a relevant comparator . Key structural differences include:

  • Core Heterocycle : Compound 27 has a pyridine-sulfonamide, whereas the target compound features an isoxazole-sulfonamide. Isoxazoles often exhibit enhanced metabolic stability compared to pyridines due to reduced susceptibility to oxidation.
  • Substituents: The target compound’s pyrimidine-ethylamino linker replaces the 4-chlorophenylcarbamoyl group in Compound 27. This substitution may influence solubility and target binding affinity.

Physicochemical Properties

Property Target Compound Compound 27
Melting Point Not reported in evidence 138–142 °C
IR Peaks (SO₂) Not reported in evidence 1385, 1164 cm⁻¹
NMR Features Not reported in evidence δ 7.36 (s, Ph), 8.96 (d, H-6 pyrid.), 9.27 (NH)
Synthetic Yield Not reported in evidence 76%

Functional Implications

  • Bioactivity: Sulfonamides are known for antimicrobial and kinase-inhibitory properties. The pyrimidine-ethylamino group in the target compound may enhance interactions with ATP-binding pockets in kinases, whereas the 4-chlorophenyl group in Compound 27 could favor π-π stacking with aromatic residues .
  • Solubility: The ethylamino spacer in the target compound may improve aqueous solubility compared to the lipophilic butyl group in Compound 27.

Research Findings and Methodological Considerations

  • Synthesis : Compound 27 was synthesized via coupling of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate (76% yield) . A similar approach—substituting isocyanate with a pyrimidine-ethylamine intermediate—could be hypothesized for the target compound.
  • Spectroscopic Trends : IR peaks for SO₂ groups (1385, 1164 cm⁻¹ in Compound 27) are consistent across sulfonamides, suggesting analogous features in the target compound .

Q & A

Q. What are the critical steps for synthesizing 3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling of the isoxazole-sulfonamide core with a pyrimidine-ethylamine intermediate. Key steps include:
  • Sulfonamide formation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with ethylenediamine derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to minimize hydrolysis .
  • Pyrimidine functionalization : Introducing the 1H-pyrazol-1-yl group via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling or microwave-assisted reactions) .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and validate purity via NMR (¹H/¹³C) and LC-MS (>95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-modal approach is recommended:
TechniquePurposeKey Peaks/Features
¹H/¹³C NMR Confirm backbone structureIsoxazole protons (~δ 2.5 ppm for CH₃), pyrimidine NH (~δ 8.1 ppm) .
IR Spectroscopy Identify sulfonamide (SO₂, ~1350 cm⁻¹) and pyrazole (C=N, ~1600 cm⁻¹) .
LC-MS Verify molecular ion ([M+H]⁺) and detect impurities .

Q. How can solubility and stability be experimentally determined for this compound in biological assays?

  • Methodological Answer :
  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification (λmax ~280 nm for aromatic systems) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic stability, test in buffers (pH 1–9) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to target proteins (e.g., kinase domains). Parameterize the force field using DFT-optimized geometries (B3LYP/6-31G*) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., hydrogen bonds with pyrimidine NH) .

Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data?

  • Methodological Answer :
  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) across fluorescence-based and radiometric assays to rule out false positives .
  • Dose-response validation : Use a 6-point dilution series (0.1–100 µM) with triplicate replicates. Apply ANOVA to assess significance (p < 0.05) .
  • Off-target screening : Test against related kinases or receptors (e.g., CEREP panel) to confirm specificity .

Q. How to design a study evaluating the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :

Abiotic studies : Measure hydrolysis half-life (pH 4–9, 25°C) and photodegradation (UV-Vis irradiation).

Biotic studies : Use OECD 301D (biodegradation) and Daphnia magna acute toxicity (48-h EC₅₀).

Modeling : Apply EPI Suite to predict log Kow and BCF (bioconcentration factor).

Q. What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent screening : Use vapor diffusion with 96-well CrystalEX plates (e.g., PEG 3350, MPD, or isopropanol as precipitants) .
  • Cryoprotection : Soak crystals in 20% glycerol before flash-freecing (100 K).
  • Refinement : Apply SHELXL for high-resolution data (R-factor < 0.20) and validate with Coot .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different studies?

  • Methodological Answer :
  • Meta-analysis : Normalize data using Z-scores and assess variability via coefficient of variation (CV > 30% indicates high inconsistency) .
  • Source investigation : Compare assay conditions (e.g., ATP concentration in kinase assays, cell line variability) .
  • Reproducibility testing : Replicate key studies under standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .

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